sodium;hydroxy-(4-methoxyphenyl)methanesulfonate
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Overview
Description
The compound with the identifier “sodium;hydroxy-(4-methoxyphenyl)methanesulfonate” is known as Clarithromycin N-oxide. It is a derivative of the antibiotic Clarithromycin, which is widely used to treat various bacterial infections. Clarithromycin N-oxide is primarily studied as an impurity in pharmaceutical formulations of Clarithromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clarithromycin N-oxide is synthesized through the oxidation of Clarithromycin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods: The industrial production of Clarithromycin N-oxide follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Clarithromycin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: It can be reduced back to Clarithromycin under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Clarithromycin.
Substitution: Substituted derivatives of Clarithromycin N-oxide
Scientific Research Applications
Clarithromycin N-oxide is primarily used in scientific research to study the stability and degradation pathways of Clarithromycin. It serves as a reference standard in pharmaceutical analysis to ensure the quality and safety of Clarithromycin formulations. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of Clarithromycin and its derivatives .
Mechanism of Action
The mechanism of action of Clarithromycin N-oxide is similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action results in the inhibition of bacterial growth and replication. The N-oxide derivative may exhibit slightly different pharmacokinetic properties due to its altered chemical structure .
Comparison with Similar Compounds
Clarithromycin: The parent compound, widely used as an antibiotic.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A related macrolide antibiotic with a broader spectrum of activity.
Uniqueness: Clarithromycin N-oxide is unique due to its specific oxidation state, which can influence its pharmacokinetic and pharmacodynamic properties. It is primarily studied as an impurity and degradation product, providing insights into the stability and quality control of Clarithromycin formulations .
Properties
IUPAC Name |
sodium;hydroxy-(4-methoxyphenyl)methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNNXVXJKWJTK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.